molecular formula C20H24N6OS B2665281 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1902925-46-5

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2665281
CAS RN: 1902925-46-5
M. Wt: 396.51
InChI Key: LVCZSHBMKGSRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N6OS and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

A study by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, which were evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, antituberculosis activity, and cytotoxicity. These compounds showcase the potential for similar chemical structures to serve as promising candidates for antituberculosis drugs due to their inhibitory activities against bacterial enzymes essential for DNA replication (Jeankumar et al., 2013).

Cannabinoid Receptor Antagonists

Another study explored the molecular interactions of cannabinoid receptor antagonists, providing insights into the design and optimization of compounds targeting the CB1 cannabinoid receptor. This research underscores the relevance of similar compounds in understanding receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Antifungal Activities

Research on pyridine-thiones and related compounds has demonstrated significant antimicrobial and antifungal activities, highlighting the potential of such molecules in developing new treatments for infectious diseases. Studies like those conducted by Othman (2013) emphasize the role of chemical synthesis in creating biologically active compounds with potential therapeutic applications (Othman, 2013).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-13-18(28-20(21-13)26-8-2-3-9-26)19(27)22-15-6-10-25(11-7-15)17-12-16(23-24-17)14-4-5-14/h2-3,8-9,12,14-15H,4-7,10-11H2,1H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCZSHBMKGSRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.